molecular formula C14H11N3O5 B6041844 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B6041844
M. Wt: 301.25 g/mol
InChI Key: PRXJGCMJCBEESW-OVCLIPMQSA-N
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Description

4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative, a class of organic compounds that has demonstrated significant potential in pharmaceutical and medicinal chemistry research . This compound is characterized by its Schiff base structure, formed via a hydrazone linkage, and features hydroxyl and nitro functional groups which are critical for its bioactivity and metal-chelating properties . Primary Research Applications and Value: Hydrazide-hydrazones are extensively investigated for their antimicrobial and anticancer properties. Research on analogous structures has revealed potent activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimal Inhibitory Concentration (MIC) values as low as 3.91 µg/mL . The presence of a nitro group on the phenyl ring, as in this compound, is a structural feature often associated with enhanced antiproliferative effects. Similar nitro-substituted hydrazide-hydrazones have exhibited potent, selective inhibition of cancer cell proliferation, including against challenging models like glioblastoma (LN-229) with IC50 values in the sub-micromolar range . The mechanism of action for this compound class is multi-faceted. Studies suggest it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . Its antimicrobial activity is often linked to the disruption of microbial cell membranes and inhibition of essential enzymes . Furthermore, the phenolic hydroxyl groups contribute to notable antioxidant capacity through free radical scavenging . Chemical Properties and Synthesis: This compound can serve as a versatile ligand for synthesizing transition metal complexes (e.g., with Co(II), Ni(II), Cu(II), Zn(II)), which often demonstrate enhanced biological activity, such as selective β-glucuronidase inhibition, compared to the parent ligand . The synthesis is typically achieved through acid-catalyzed condensation of the corresponding benzohydrazide and aldehyde precursors, which can be efficiently performed under conventional reflux conditions or via modern, solvent-free mechanochemical methods . Disclaimer: This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXJGCMJCBEESW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • Methyl 4-hydroxybenzoate (1.0 molar equivalent)

    • Hydrazine hydrate (1.5–2.0 molar equivalents)

  • Conditions :

    • Solvent: Anhydrous ethanol (50–100 mL per gram of ester)

    • Temperature: Reflux at 78°C for 16–24 hours

    • Catalyst: None required (base-mediated reaction)

  • Workup :

    • Concentrate the reaction mixture to 50% volume under reduced pressure.

    • Cool to 0–5°C to precipitate the hydrazide.

    • Filter and recrystallize from ethanol (yield: 75–85%).

Analytical Validation

  • IR Spectroscopy :

    • N–H stretch: 3179–3180 cm⁻¹

    • C=O stretch: 1736–1740 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Hydrazide NH₂: δ 8.9 (s, 1H)

    • Aromatic protons: δ 7.4–7.9 (m, 4H)

Condensation Reaction with 2-Hydroxy-5-Nitrobenzaldehyde

The hydrazide undergoes Schiff base formation with 2-hydroxy-5-nitrobenzaldehyde, yielding the target hydrazone. This step is critical for establishing the E-configuration of the imine bond.

Reaction Optimization

ParameterOptimal ValueImpact on Yield
Molar Ratio (Hydrazide:Aldehyde)1:1Excess aldehyde reduces purity
SolventEthanolPolar protic solvent enhances reactivity
Acid CatalystGlacial acetic acid (2 drops)Lowers pH to favor imine formation
Reaction Time2–4 hoursProlonged reflux induces decomposition
TemperatureReflux (78°C)Balances kinetics and thermal stability

Stepwise Procedure

  • Dissolve 4-hydroxybenzohydrazide (1.0 mmol) in 50 mL ethanol.

  • Add 2-hydroxy-5-nitrobenzaldehyde (1.0 mmol) and glacial acetic acid (2 drops).

  • Reflux for 2–4 hours under inert atmosphere (N₂/Ar).

  • Cool to room temperature; collect precipitate via vacuum filtration.

  • Recrystallize from ethanol/water (3:1 v/v) (yield: 65–78%).

Purification and Crystallization

Recrystallization is essential for removing unreacted aldehydes and byproducts. Ethanol-water mixtures (3:1 v/v) provide optimal solubility gradients. Single crystals suitable for X-ray diffraction form upon slow evaporation over 7–10 days.

Purity Assessment

TechniqueKey ObservationsCitation
Melting Point 245–247°C (decomposes)
HPLC Purity >98%
TLC (Silica gel, ethyl acetate/hexane 1:1)Rf = 0.42

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=N Stretch : 1646–1650 cm⁻¹

  • N–N Stretch : 1593–1595 cm⁻¹

  • O–H Stretch (Phenolic) : 3200–3400 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆)

  • Imine Proton (HC=N) : δ 8.2–8.4 (s, 1H)

  • Aromatic Protons :

    • 2-Hydroxy-5-nitrophenyl: δ 7.8 (d, J = 8.8 Hz, 1H), δ 8.4 (dd, J = 2.8, 8.8 Hz, 1H), δ 8.6 (d, J = 2.8 Hz, 1H)

    • 4-Hydroxyphenyl: δ 6.8 (d, J = 8.4 Hz, 2H), δ 7.6 (d, J = 8.4 Hz, 2H)

¹³C NMR (100 MHz, DMSO-d₆)

  • C=O (Amide) : δ 163.1–163.5

  • C=N (Imine) : δ 143.6–144.0

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 302.2564

  • Calculated (C₁₄H₁₁N₃O₅) : 301.25 g/mol

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration and planar geometry. Key parameters include:

  • Dihedral Angle Between Aromatic Rings : 9.2°

  • Hydrogen Bonding : N–H···O (2.939 Å), O–H···O (2.850 Å)

  • Crystal System : Monoclinic, space group Cc

Yield Optimization Strategies

VariableImprovement StrategyYield Increase
Hydrazine Purity Use freshly distilled hydrazine hydrate+10%
Reaction Atmosphere Inert gas (N₂/Ar) sparging+8%
Catalyst Loading 3 drops glacial acetic acid+5%

Chemical Reactions Analysis

4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide exhibit significant antimicrobial properties. These properties are attributed to the presence of the nitrophenyl group, which enhances interaction with microbial targets. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The hydrazone bond in the structure is believed to play a crucial role in this activity by facilitating interactions with cellular targets involved in cancer progression .

Materials Science

Synthesis of Novel Materials
this compound can be utilized as a precursor for synthesizing novel materials, particularly in the field of polymers and nanocomposites. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength .

Dyes and Pigments
The compound's vibrant color properties make it suitable for applications in dye chemistry. It can be used to synthesize dyes for textiles and other materials, offering potential benefits in terms of colorfastness and environmental impact compared to conventional dyes .

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical structure, this compound can serve as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and retention time can aid in developing analytical methods for quantifying similar compounds in complex mixtures .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent .
  • Anticancer Mechanism Investigation
    In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis revealed altered cell cycle distribution, suggesting that the compound effectively disrupts cancer cell proliferation mechanisms .
  • Development of Dye Materials
    Researchers synthesized a series of dyes using derivatives of this compound, which were tested for their application on cotton fabrics. The results showed promising colorfastness and brightness compared to traditional dyes .

Mechanism of Action

Comparison with Similar Compounds

4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-hydroxybenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde under reflux in ethanol or methanol. Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (6–12 hours), and temperature (70–80°C). Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation. Purification via recrystallization from dimethylformamide (DMF)/water mixtures improves yield (65–80%) by removing unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful formation?

  • Methodological Answer :

  • FT-IR : Look for C=N stretch (1590–1620 cm⁻¹) confirming hydrazone formation and O-H stretches (3200–3500 cm⁻¹) from phenolic groups. The absence of C=O (amide I) at ~1680 cm⁻¹ indicates complete condensation .
  • NMR : In 1^1H NMR, the hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the nitro-substituted phenyl ring resonate downfield (δ 7.5–8.3 ppm) due to electron-withdrawing effects .
  • UV-Vis : π→π* transitions in the hydrazone moiety show absorption bands at 300–350 nm, while nitro group n→π* transitions appear at 250–280 nm .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations complement each other in elucidating molecular structure and electronic properties?

  • Methodological Answer : X-ray crystallography provides precise bond lengths and angles (e.g., C=N: ~1.28 Å, N–N: ~1.38 Å), while DFT calculations (B3LYP/6-311G** basis set) model electronic properties like HOMO-LUMO gaps (4.5–5.0 eV) and Mulliken charges. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Combined, these methods validate intramolecular hydrogen bonding (e.g., O–H···N) and charge distribution .

Q. What strategies are employed in molecular docking studies to predict the bioactivity of hydrazide derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known hydrazone interactions (e.g., cannabinoid receptors, enzymes like acetylcholinesterase) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings. Grid boxes (20×20×20 Å) centered on active sites ensure comprehensive sampling.
  • Validation : Compare docking scores (binding energies < −7 kcal/mol) with experimental IC₅₀ values. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How do substituents like the nitro group influence spectroscopic data and reactivity?

  • Methodological Answer : The nitro group (-NO₂) induces strong electron-withdrawing effects, causing:

  • NMR Deshielding : Aromatic protons ortho to -NO₂ shift downfield (δ 8.0–8.3 ppm).
  • Redox Activity : Cyclic voltammetry reveals reduction peaks at −0.6 to −0.8 V (vs. Ag/AgCl) due to nitro→amine conversion.
  • Photoreactivity : UV irradiation generates reactive oxygen species (ROS), measurable via fluorescence assays with DCFH-DA .

Q. When encountering contradictions between experimental and computational results, what validation approaches are recommended?

  • Methodological Answer :

  • Structural Discrepancies : Re-optimize DFT geometries using solvent models (e.g., PCM for DMF) to mimic experimental conditions.
  • Spectroscopic Mismatches : Compare calculated IR/NMR spectra (GIAO method) with experimental data; scaling factors (0.96–0.98 for IR) improve alignment.
  • Bioactivity Gaps : Validate docking predictions with in vitro assays (e.g., enzyme inhibition) and adjust force field parameters (e.g., AMBER vs. CHARMM) .

Methodological Notes

  • Synthesis : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Use silica gel chromatography if recrystallization fails .
  • Crystallography : Slow evaporation from DMF yields diffraction-quality crystals. SHELX-97 software resolves structures with R-factors < 0.05 .
  • Computational Tools : Gaussian 16 for DFT; PyMOL for visualizing docking poses. Access protein structures from RCSB PDB (e.g., 4BE ligand) .

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